1,1,4,4-Tetramethyl-1,4-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetramethyl-1,4-dihydronaphthalene is a chemical compound with the molecular formula C14H18. It is a derivative of naphthalene, characterized by the presence of four methyl groups attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene can be synthesized through the reaction of 2,5-dichloro-2,5-dimethylhexane with benzene in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is typically carried out under reflux conditions for 16 hours. After the reaction, the mixture is quenched with hydrochloric acid (HCl) and extracted with hexanes. The organic layer is then washed, dried, and purified by flash chromatography to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
Chemical Reactions Analysis
Types of Reactions: 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Saturated hydrocarbons like tetramethylnaphthalene.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1,1,4,4-Tetramethyl-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and drugs.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .
Comparison with Similar Compounds
1,1,5,6-Tetramethyl-1,2-dihydronaphthalene: Similar in structure but differs in the position of methyl groups.
6,7-Diethyl-1,1,4,4-tetramethyltetraline: Contains ethyl groups in addition to methyl groups, leading to different chemical properties
Uniqueness: The presence of four methyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs .
Properties
CAS No. |
67756-38-1 |
---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1,1,4,4-tetramethylnaphthalene |
InChI |
InChI=1S/C14H18/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChI Key |
SZWTXTJZMUNNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C2=CC=CC=C21)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.